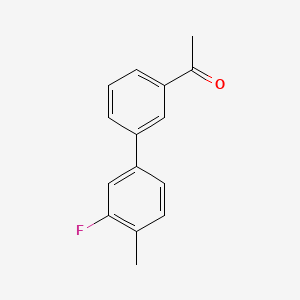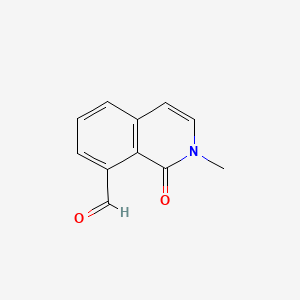
3'-Acetyl-3-fluoro-4-methylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Acetyl-3-fluoro-4-methylbiphenyl is an organic compound with the molecular formula C15H13FO and a molecular weight of 228.27 g/mol . It is a biphenyl derivative, characterized by the presence of an acetyl group, a fluorine atom, and a methyl group on the biphenyl structure. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
3’-Acetyl-3-fluoro-4-methylbiphenyl can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 3’-Acetyl-3-fluoro-4-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
3’-Acetyl-3-fluoro-4-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of substituted biphenyl derivatives .
科学的研究の応用
3’-Acetyl-3-fluoro-4-methylbiphenyl has several applications in scientific research, including:
作用機序
The mechanism of action of 3’-Acetyl-3-fluoro-4-methylbiphenyl depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the acetyl, fluoro, and methyl groups can influence the compound’s binding affinity and selectivity for its targets .
類似化合物との比較
Similar Compounds
3’-Acetyl-4-methylbiphenyl: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3’-Fluoro-4-methylbiphenyl: Lacks the acetyl group, which can influence its chemical properties and applications.
4-Methylbiphenyl: Lacks both the acetyl and fluorine groups, making it less versatile in synthetic applications.
Uniqueness
3’-Acetyl-3-fluoro-4-methylbiphenyl is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the acetyl group allows for further functionalization, while the fluorine atom can enhance the compound’s chemical and biological properties. This makes it a valuable compound in various fields of research and industry.
特性
IUPAC Name |
1-[3-(3-fluoro-4-methylphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO/c1-10-6-7-14(9-15(10)16)13-5-3-4-12(8-13)11(2)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIKFHGKTPXMYGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)C)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742837 |
Source


|
| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365271-37-9 |
Source


|
| Record name | 1-(3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B572129.png)











![3-{[(2-Fluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B572150.png)

